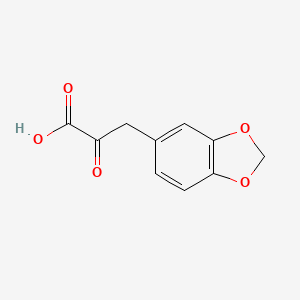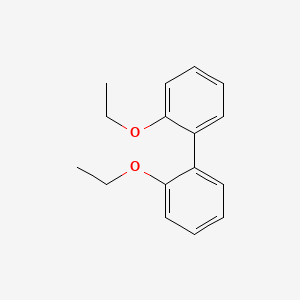
2,2'-Diethoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diethoxybiphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, where two ethoxy groups are attached to the biphenyl structure. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diethoxybiphenyl typically involves the reaction of biphenyl with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows: [ \text{Biphenyl} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{2,2’-Diethoxybiphenyl} + 2 \text{NaI} ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-Diethoxybiphenyl can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into biphenyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2,2’-Diethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Diethoxybiphenyl involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones
Comparison with Similar Compounds
2,2’-Dimethoxybiphenyl: Similar in structure but with methoxy groups instead of ethoxy groups.
4,4’-Diethoxybiphenyl: Ethoxy groups are positioned differently on the biphenyl ring.
2,2’-Dihydroxybiphenyl: Hydroxy groups replace the ethoxy groups.
Uniqueness: 2,2’-Diethoxybiphenyl is unique due to the specific positioning of the ethoxy groups, which can significantly influence its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
7168-53-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-3-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VBRABAVDCNSSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




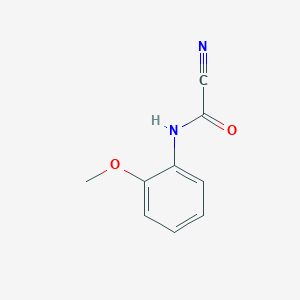



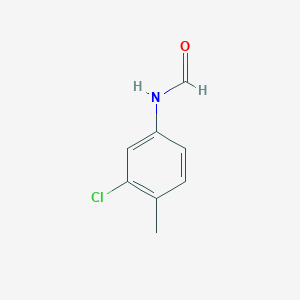


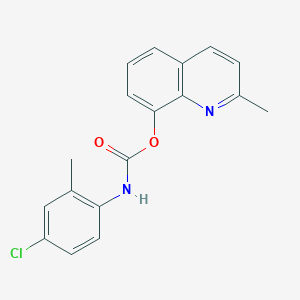
![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

